Potassium nitrate-15N,18O3 (CAS: 285978-22-5) is a highly enriched, doubly labeled stable isotope compound, typically specified at ≥98 atom % 15N and ≥95 atom % 18O. Unlike standard or singly labeled nitrate salts, this specific formulation provides a distinct M+7 mass shift, making it a critical internal standard for high-precision mass spectrometry and isotope dilution assays. In procurement contexts, it is primarily sourced by environmental testing laboratories, agricultural research facilities, and pharmaceutical biosynthesis groups. Its dual-label nature allows researchers and analysts to simultaneously track nitrogen and oxygen pathways, decouple complex environmental fractionation effects, and definitively prove intact nitro-group transfers in enzymatic pathways without the confounding background noise of natural isotopic abundance.
Substituting Potassium nitrate-15N,18O3 with singly labeled alternatives (such as K15NO3 or KN18O3) introduces severe analytical limitations in both mass spectrometry and pathway elucidation. In complex environmental matrices, singly labeled nitrates provide only an M+1 or M+2 mass shift, which frequently overlaps with the natural isotopic envelope of carbon, nitrogen, and oxygen, requiring complex mathematical deconvolution and increasing the margin of error. Furthermore, in biosynthetic or environmental tracing, a single isotope cannot distinguish between direct incorporation of an intact nitrate molecule versus decoupled processes (e.g., nitrogen assimilation followed by independent oxygenation from water or atmospheric O2). Procuring the doubly labeled M+7 compound eliminates isobaric interference and provides absolute proof of molecular origin, preventing costly experimental reruns and ambiguous data [1].
When used as an internal standard for quantitative mass spectrometry, Potassium nitrate-15N,18O3 provides a distinct M+7 mass shift. In contrast, singly labeled K15NO3 provides only an M+1 shift. Because natural abundance isotopes (such as 13C, 15N, 17O, and 18O) naturally create M+1 and M+2 background signals in complex biological or environmental matrices, using an M+1 standard results in significant signal overlap. The M+7 shift of K15N18O3 completely isolates the standard's signal from the natural isotopic envelope, reducing quantification errors from >5% to <0.5% in complex matrices.
| Evidence Dimension | Mass shift and signal isolation |
| Target Compound Data | M+7 mass shift (complete separation from natural isotopic background) |
| Comparator Or Baseline | K15NO3 (M+1 mass shift, overlaps with natural isotopic envelope) |
| Quantified Difference | Eliminates isobaric interference, enabling <0.5% quantification error |
| Conditions | Isotope dilution mass spectrometry in complex biological/environmental matrices |
For analytical laboratories, procuring the M+7 doubly labeled standard is essential to guarantee absolute quantification accuracy without relying on complex, error-prone mathematical deconvolution.
In the study of nitropyrrole antibiotics (e.g., dioxapyrrolomycin, lajollamycin), researchers must determine if the nitro group is derived directly from nitrate or through step-wise oxidation. When cultures are fed K15N18O3, the resulting nitro group in the product retains the exact 18O to 15N ratio present in the precursor. If singly labeled K15NO3 is used alongside 18O2 gas or H218O, it is impossible to definitively prove direct biochemical nitration. The retention of the dual isotopic signature quantitatively proves the intact transfer of the -NO2 group, a finding impossible to achieve with generic precursors [1].
| Evidence Dimension | Isotopic ratio retention in biosynthetic products |
| Target Compound Data | 100% retention of precursor 18O/15N ratio in the final nitro group |
| Comparator Or Baseline | K15NO3 + 18O2 (Cannot distinguish direct nitration from secondary oxygenation) |
| Quantified Difference | Provides absolute proof of intact -NO2 transfer mechanism |
| Conditions | In vivo isotopic feeding studies in Streptomyces species |
Pharmaceutical and biosynthetic research groups must procure doubly labeled nitrate to definitively map enzymatic mechanisms, which is critical for engineering novel antibiotic pathways.
In groundwater nitrate tracing, biological processes like denitrification alter the isotopic signature of remaining nitrate, confounding source identification. Using dual-isotope tracing (calibrated via doubly labeled standards) allows for the calculation of specific fractionation factors for both 15N and 18O. Studies utilizing Bayesian mixing models (e.g., MixSIAR) demonstrate that incorporating dual-isotope constraints reduces the source apportionment uncertainty index (UI90) from >0.52 (single isotope or uncalibrated dual isotope) to <0.44. Potassium nitrate-15N,18O3 is critical as a calibration standard to ensure these dual-isotope measurements are accurate [1].
| Evidence Dimension | Source apportionment uncertainty index (UI90) |
| Target Compound Data | UI90 < 0.44 (using dual-isotope constraints calibrated with precise standards) |
| Comparator Or Baseline | Single isotope 15N tracing (UI90 > 0.52) |
| Quantified Difference | 15% to 20% reduction in source identification uncertainty |
| Conditions | Bayesian mixing models (MixSIAR) for riverine/groundwater nitrate source identification |
Environmental agencies and testing labs require this standard to legally and scientifically defend their pollution source apportionment data against regulatory scrutiny.
Because it provides a clean M+7 mass shift, K15N18O3 is the optimal choice for analytical laboratories performing absolute quantification of nitrate in complex matrices (soil extracts, wastewater, blood serum). It eliminates the isobaric interference caused by natural 13C, 15N, and 18O abundance that plagues singly labeled standards .
For research groups engineering or studying Streptomyces bacteria that produce nitro-containing antibiotics (like pyrrolomycins), procuring this doubly labeled compound is strictly required to prove that the nitro group is transferred intact via direct biochemical nitration, rather than through independent nitrogen assimilation and subsequent oxygenation[1].
Environmental consulting firms and government labs tracing agricultural runoff vs. municipal wastewater must use dual-isotope analysis (δ15N and δ18O) to feed Bayesian mixing models (e.g., MixSIAR). K15N18O3 serves as the ultimate calibration standard to ensure the mass spectrometers accurately measure both isotopes simultaneously, reducing source apportionment uncertainty [2].
Oxidizer;Irritant